molecular formula C18H16ClN3O3 B11093769 2-chloroprop-2-en-1-yl 3-(1H-benzotriazol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate

2-chloroprop-2-en-1-yl 3-(1H-benzotriazol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B11093769
M. Wt: 357.8 g/mol
InChI Key: WWKVRJPSDCXLQD-UHFFFAOYSA-N
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Description

2-Chloroallyl 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)bicyclo[221]hept-5-ene-2-carboxylate is a complex organic compound that features a unique combination of bicyclic and triazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroallyl 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylate core, which can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile . The resulting adduct is then functionalized with a benzotriazole moiety through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloroallyl 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-chloroallyl 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety is known to form strong non-covalent interactions, including hydrogen bonds and π-π stacking, with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloroallyl 3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the combination of the bicyclic structure and the benzotriazole moiety, which imparts distinct physicochemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

2-chloroprop-2-enyl 3-(benzotriazole-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C18H16ClN3O3/c1-10(19)9-25-18(24)16-12-7-6-11(8-12)15(16)17(23)22-14-5-3-2-4-13(14)20-21-22/h2-7,11-12,15-16H,1,8-9H2

InChI Key

WWKVRJPSDCXLQD-UHFFFAOYSA-N

Canonical SMILES

C=C(COC(=O)C1C2CC(C1C(=O)N3C4=CC=CC=C4N=N3)C=C2)Cl

Origin of Product

United States

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